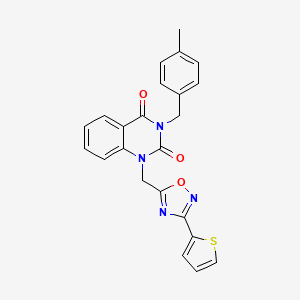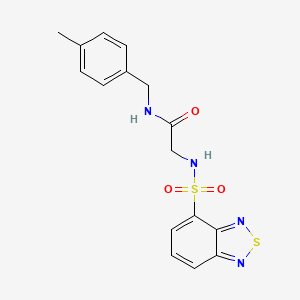
N~2~-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N~1~-(4-methylbenzyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide is a compound that features a benzothiadiazole core, which is known for its strong electron-withdrawing properties.
Preparation Methods
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the reaction of o-phenylenediamine with sulfur-containing reagents under acidic conditions.
Chemical Reactions Analysis
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Optoelectronics: Due to its strong electron-withdrawing properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Bioimaging: The fluorescent properties of the benzothiadiazole core make it suitable for use in bioimaging applications.
Medicinal Chemistry: The compound’s ability to interact with biological targets makes it a candidate for drug development and other medicinal applications.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with molecular targets through electron transfer processes. The benzothiadiazole core facilitates intramolecular charge transfer, which can affect various biological pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiadiazole derivatives such as:
2,1,3-Benzothiadiazole-4-sulfonyl chloride: This compound is used as an intermediate in the synthesis of various benzothiadiazole derivatives.
4,7-Dibromo-2,1,3-benzothiadiazole: Known for its use in the synthesis of conjugated polymers for optoelectronic applications.
Compared to these compounds, 2-(2,1,3-benzothiadiazole-4-sulfonamido)-N-[(4-methylphenyl)methyl]acetamide offers unique properties due to the presence of the sulfonamide and acetamide groups, which enhance its solubility and reactivity in various chemical and biological environments .
Properties
CAS No. |
899718-19-5 |
|---|---|
Molecular Formula |
C16H16N4O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-11-5-7-12(8-6-11)9-17-15(21)10-18-25(22,23)14-4-2-3-13-16(14)20-24-19-13/h2-8,18H,9-10H2,1H3,(H,17,21) |
InChI Key |
XCDIWTILNQSXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11201986.png)
![3-(3-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11201991.png)
![N-ethyl-1-(6-{2-[(3-methoxybenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11201993.png)
![2-methyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11202006.png)
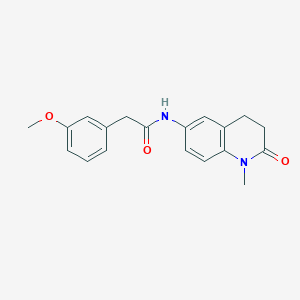
![N-(3-chloro-4-fluorophenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11202016.png)
![N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11202028.png)
![3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11202030.png)
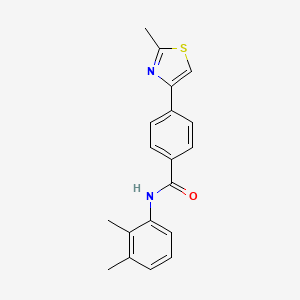
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B11202039.png)
![1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11202058.png)
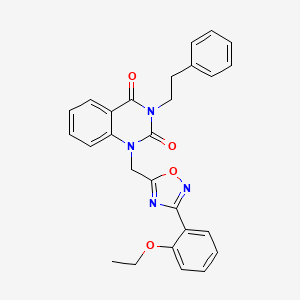
![N-(2,4-Dimethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11202068.png)
